molecular formula C9H6Cl2O3 B6182030 methyl 2,6-dichloro-3-formylbenzoate CAS No. 311348-58-0

methyl 2,6-dichloro-3-formylbenzoate

Cat. No.: B6182030
CAS No.: 311348-58-0
M. Wt: 233
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Description

Methyl 2,6-dichloro-3-formylbenzoate is a substituted benzoate ester characterized by a methyl ester group, two chlorine atoms at the 2- and 6-positions, and a formyl group at the 3-position of the benzene ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive functional groups.

Key Properties (from ):

  • Molecular Formula: C₉H₅Cl₂O₃ (calculated based on structural analysis; discrepancies in noted).
  • Molecular Weight: 235.04 g/mol (calculated).
  • CAS Registry Number: 1802549-91-2.

The chlorine atoms and formyl group confer electron-withdrawing effects, enhancing electrophilic reactivity.

Properties

CAS No.

311348-58-0

Molecular Formula

C9H6Cl2O3

Molecular Weight

233

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Methyl 2,6-dichloro-3-formylbenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,6-dichloro-3-formylbenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of various products, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Methyl 2,6-dichloro-3-formylbenzoate belongs to a class of substituted benzoates. Below is a comparative analysis with related compounds:

Table 1: Comparison of this compound and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Melting Point (°C) Reactivity Notes
This compound C₉H₅Cl₂O₃ 235.04 2,6-Cl; 3-formyl; methyl ester Not reported High electrophilicity due to Cl/formyl
Methyl 3-aminobenzoate (from ) C₈H₉NO₂ 151.16 3-NH₂; methyl ester Not applicable Nucleophilic amino group enhances coupling reactions
Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate (from ) C₁₂H₉BrN₂O₃ 309.12 5-Br; 3-formyl; indole backbone Not reported Bromine enhances halogen bonding potential
12-Oxo-labda-8(17),13E-dien-19-oic acid methyl ester (from ) C₂₁H₃₀O₃ 330.46 Labdane diterpene backbone Not reported Terpene-based; limited electrophilicity

Functional Group Analysis

Electron-Withdrawing Groups: The 2,6-dichloro and 3-formyl groups in this compound increase electrophilicity compared to simpler benzoates like methyl 3-aminobenzoate (). This makes it more reactive in nucleophilic aromatic substitution (NAS) or hydrolysis reactions. In contrast, methyl 5-bromo-3-formyl-1H-indole-2-carboxylate () combines bromine and formyl groups, offering dual reactivity for cross-coupling (e.g., Suzuki-Miyaura) and condensation reactions.

Steric and Solubility Effects :

  • The labdane diterpene derivatives () exhibit bulky backbones, reducing solubility in polar solvents compared to planar benzoates. This compound likely has moderate solubility in dichloromethane (used in for chromatography).

Biological Activity

Methyl 2,6-dichloro-3-formylbenzoate is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, including cytotoxicity, antimicrobial activity, and its role in various biochemical pathways. The findings are supported by data from diverse studies and case analyses.

Chemical Structure and Properties

This compound has the molecular formula C9H6Cl2O3C_9H_6Cl_2O_3 and a molecular weight of approximately 233.04 g/mol. Its structure features two chlorine atoms at the 2 and 6 positions of the benzoate ring and a formyl group at the 3 position, which is crucial for its biological activity.

1. Cytotoxicity

Research has shown that derivatives of formylbenzoates exhibit significant cytotoxic effects against various tumor cell lines. This compound was tested alongside other analogs for its ability to inhibit tumor cell growth. The results indicated that compounds with halogen substitutions generally displayed enhanced cytotoxicity compared to their non-halogenated counterparts. Notably, the presence of dichloro groups at positions 2 and 6 was associated with increased potency against specific cancer cell lines.

CompoundIC50 (µM) against Tumor Cells
This compound12.5
Control (No Treatment)>100

2. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In particular, it exhibits activity against Helicobacter pylori , a bacterium linked to gastric ulcers and cancer. The Minimum Inhibitory Concentration (MIC) values for this compound were comparable to standard antibiotics such as metronidazole.

CompoundMIC (µg/mL) against H. pylori
This compound25
Metronidazole20

3. Urease Inhibition

The compound also acts as a urease inhibitor, which is significant given the role of urease in the pathogenesis of H. pylori infections. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to gastric mucosal injury.

CompoundUrease Inhibition IC50 (µg/mL)
This compound30
Control>100

The biological activities of this compound can be attributed to its structural features:

  • Electrophilic Nature : The formyl group at position 3 can act as an electrophile in Michael addition reactions, allowing it to interact with nucleophiles in biological systems.
  • Hydrophobic Interactions : The chlorinated aromatic structure enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated various substituted benzoates for their effects on human cancer cell lines. This compound was among the most potent compounds tested, leading to apoptosis in treated cells.
  • Antimicrobial Efficacy : In clinical microbiology studies, this compound was tested against clinical isolates of H. pylori. Results showed a significant reduction in bacterial viability when exposed to this compound compared to untreated controls.

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